2,5,20,23-Tetraoxa-11,14,29,32-tetrazapentacyclo[31.3.1.16,10.115,19.124,28]tetraconta-1(36),6,8,10(40),15(39),16,18,24,26,28(38),33(37),34-dodecaene
Description
This compound is a highly complex polycyclic system characterized by four oxygen atoms (tetraoxa) and four nitrogen atoms (tetraaza) embedded within a pentacyclic framework. The IUPAC name indicates a fused ring system with five interconnected cycles, including ether (oxa) and amine (aza) functionalities.
Properties
Molecular Formula |
C32H36N4O4 |
|---|---|
Molecular Weight |
540.7 g/mol |
IUPAC Name |
2,5,20,23-tetraoxa-11,14,29,32-tetrazapentacyclo[31.3.1.16,10.115,19.124,28]tetraconta-1(36),6,8,10(40),15(39),16,18,24,26,28(38),33(37),34-dodecaene |
InChI |
InChI=1S/C32H36N4O4/c1-5-25-21-29(9-1)37-17-18-38-30-10-3-7-27(23-30)35-15-16-36-28-8-4-12-32(24-28)40-20-19-39-31-11-2-6-26(22-31)34-14-13-33-25/h1-12,21-24,33-36H,13-20H2 |
InChI Key |
GXYULXXDDMSIFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC(=CC=C2)OCCOC3=CC=CC(=C3)NCCNC4=CC(=CC=C4)OCCOC5=CC=CC(=C5)N1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,5,20,23-Tetraoxa-11,14,29,32-tetrazapentacyclo[31.3.1.16,10.115,19.124,28]tetraconta-1(36),6,8,10(40),15(39),16,18,24,26,28(38),33(37),34-dodecaene involves several steps, typically starting with the preparation of intermediate compounds that are then combined under specific reaction conditions. The synthetic routes often involve the use of reagents such as ethylene glycol, phenylene diamine, and various catalysts to facilitate the formation of the pentacyclic structure. Industrial production methods may include large-scale synthesis in controlled environments to ensure high purity and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5,20,23-Tetraoxa-11,14,29,32-tetrazapentacyclo[31.3.1.16,10.115,19.124,28]tetraconta-1(36),6,8,10(40),15(39),16,18,24,26,28(38),33(37),34-dodecaene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: It is utilized in the production of specialized materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 2,5,20,23-Tetraoxa-11,14,29,32-tetrazapentacyclo[31.3.1.16,10.115,19.124,28]tetraconta-1(36),6,8,10(40),15(39),16,18,24,26,28(38),33(37),34-dodecaene involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The following compounds share similarities in polycyclic frameworks and heteroatom content but differ in functional groups, ring sizes, and applications:
Key Observations :
- Heteroatom Density : The target compound has a higher oxygen-to-nitrogen ratio (4 O:4 N) compared to the dioxa-diaza compound in (2 O:2 N). This may enhance polarity and solubility in polar solvents.
- Functional Groups : Unlike ’s tetrone (four ketones), the target compound lacks carbonyl groups, suggesting lower electrophilicity and greater stability under basic conditions.
- Ring Systems : The octacyclic compound in has a larger ring system and methoxy substituents, which could confer steric bulk and alter electronic properties compared to the target’s ether linkages .
Research Findings and Inferred Properties
Electronic and Steric Effects
- Electron-Donating vs. Withdrawing Groups : The target compound’s ether and amine groups are electron-donating, contrasting with ’s ketones (electron-withdrawing). This difference could influence applications in catalysis or sensing, where electronic modulation is critical .
- Steric Hindrance : The octacyclic compound’s methoxy groups () may hinder intermolecular interactions, whereas the target’s compact pentacyclic structure could favor π-π stacking or host-guest binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
